1-(4-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride
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Overview
Description
1-(4-Bromo-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring. This specific compound is characterized by the presence of a bromine atom at the 4-position of the benzodiazole ring and an ethanamine group at the 2-position. The dihydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water.
Preparation Methods
The synthesis of 1-(4-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride typically involves the following steps:
Formation of the Benzodiazole Ring: The initial step involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative to form the benzodiazole ring.
Bromination: The benzodiazole ring is then brominated at the 4-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Introduction of the Ethanamine Group: The brominated benzodiazole is then reacted with an ethanamine derivative to introduce the ethanamine group at the 2-position.
Formation of the Dihydrochloride Salt: Finally, the compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(4-Bromo-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines or other reduced derivatives.
Coupling Reactions: The ethanamine group can participate in coupling reactions with various electrophiles to form new C-N bonds.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, reducing agents like sodium borohydride for reduction, and coupling agents like EDCI or DCC for amide bond formation. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Bromo-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new pharmaceuticals and agrochemicals, as well as in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom and the ethanamine group play crucial roles in its binding affinity and specificity. The compound may also interfere with cellular pathways involved in cell proliferation, apoptosis, or signal transduction.
Comparison with Similar Compounds
1-(4-Bromo-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride can be compared with other benzodiazole derivatives such as:
1-(4-Chloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
1-(4-Fluoro-1H-1,3-benzodiazol-2-yl)ethan-1-amine: Contains a fluorine atom, which can influence its pharmacokinetic properties.
1-(4-Methyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine: The presence of a methyl group can alter its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
2768332-35-8 |
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Molecular Formula |
C9H12BrCl2N3 |
Molecular Weight |
313 |
Purity |
95 |
Origin of Product |
United States |
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